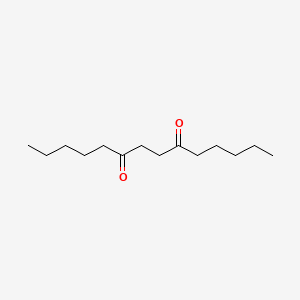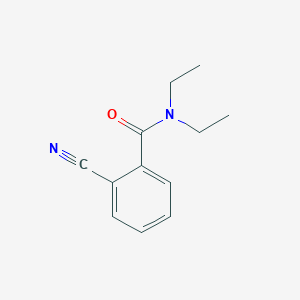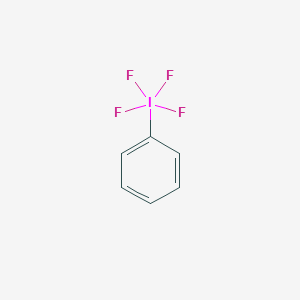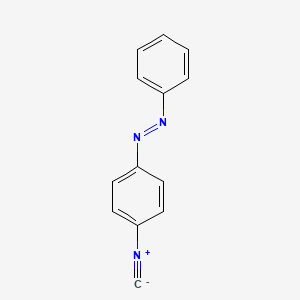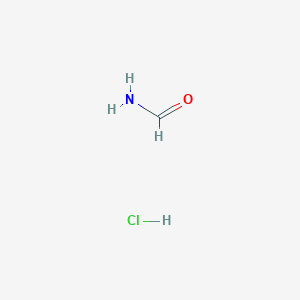
1,3-Aminoketone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Aminoketone hydrochloride is a chemical compound that belongs to the class of aminoketones. These compounds are characterized by the presence of both an amino group and a ketone group within the same molecule. The hydrochloride form is a salt that enhances the compound’s solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1,3-aminoketone hydrochloride can be achieved through several methods:
Mannich Reaction: This is a common method for synthesizing β-aminoketones.
Reductive Hydroamination: This method involves the reduction of a ketone in the presence of an amine and a reducing agent such as sodium borohydride.
Alkylation: The alkylation of an amine with a halogenated ketone can also produce this compound.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1,3-Aminoketone hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Aminoketone hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-aminoketone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Aminoketone hydrochloride can be compared with other aminoketones such as:
Tolperisone: Used as a muscle relaxant.
Oxyfedrine: Used for therapeutic coronary disease.
Sitagliptin: An antidiabetic drug.
What sets this compound apart is its unique combination of chemical properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
25600-32-2 |
|---|---|
Molekularformel |
CH4ClNO |
Molekulargewicht |
81.50 g/mol |
IUPAC-Name |
formamide;hydrochloride |
InChI |
InChI=1S/CH3NO.ClH/c2-1-3;/h1H,(H2,2,3);1H |
InChI-Schlüssel |
GTCCMGFBIWUBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


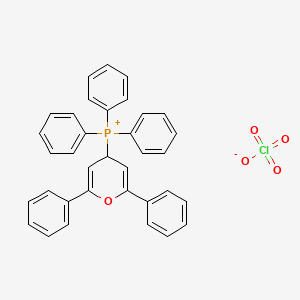
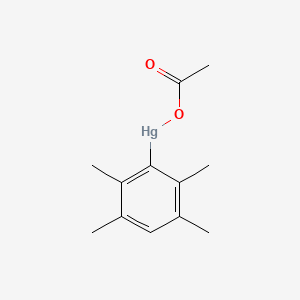
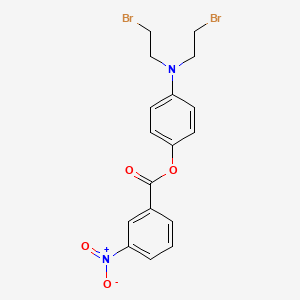
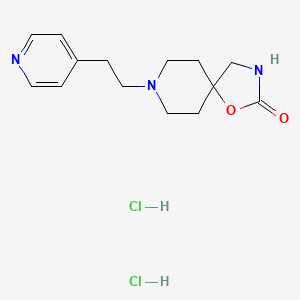

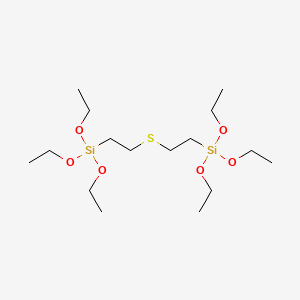
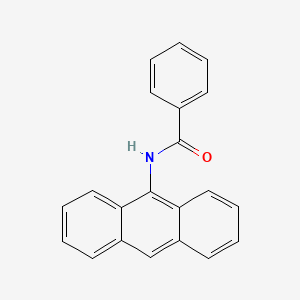
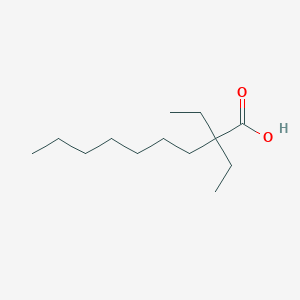
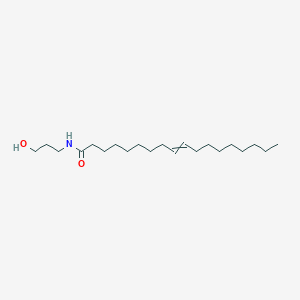
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
